Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known for imparting significant chemical stability and biological activity to compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)phenol with an appropriate ethylating agent to form the ethyl ether derivative. This intermediate is then reacted with piperidine-3-carboxylate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various medical conditions, particularly those involving the central nervous system.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets within the body. The trifluoromethyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach its targets more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant. It shares the trifluoromethyl group, which contributes to its biological activity.
Trifluoromethylphenylpiperazine: Another compound with a similar structure, used in various research applications.
Uniqueness
Ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride stands out due to its unique combination of the trifluoromethyl group and the piperidine-3-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3.ClH/c1-2-23-16(22)13-5-4-8-21(12-13)9-10-24-15-7-3-6-14(11-15)17(18,19)20;/h3,6-7,11,13H,2,4-5,8-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSPABURUKTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCOC2=CC=CC(=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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